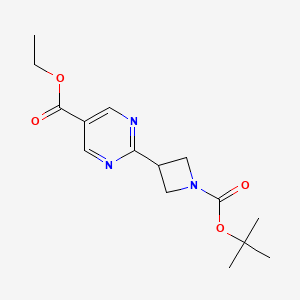
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with an ethyl ester and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction involving appropriate precursors.
Protection of the Azetidine Ring: The azetidine ring is then protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often through a series of condensation reactions involving suitable precursors.
Coupling of the Azetidine and Pyrimidine Rings: The protected azetidine ring is then coupled with the pyrimidine ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
化学反应分析
Types of Reactions
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free azetidine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Deprotected Azetidine: Removal of the Boc group yields the free azetidine.
Carboxylic Acid: Hydrolysis of the ester group forms the corresponding carboxylic acid.
科学研究应用
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Material Science: It may find applications in the development of novel materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The azetidine and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
相似化合物的比较
Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring instead of a pyrimidine ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound has an acetic acid group instead of a pyrimidine ring.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound has a different substitution pattern on the azetidine ring.
Uniqueness
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate is unique due to the combination of the azetidine and pyrimidine rings, which can confer specific biological activities and chemical reactivity . The presence of the Boc-protected azetidine ring also allows for selective deprotection and further functionalization .
属性
分子式 |
C15H21N3O4 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC 名称 |
ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H21N3O4/c1-5-21-13(19)10-6-16-12(17-7-10)11-8-18(9-11)14(20)22-15(2,3)4/h6-7,11H,5,8-9H2,1-4H3 |
InChI 键 |
QUJJAOZVLJMYBD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)
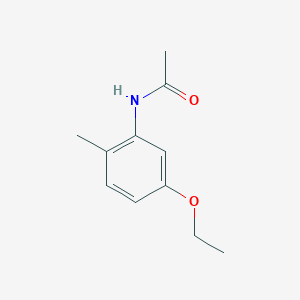
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
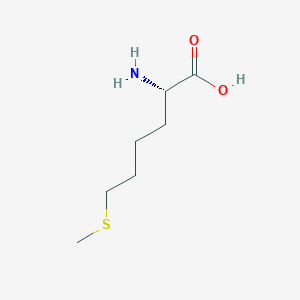

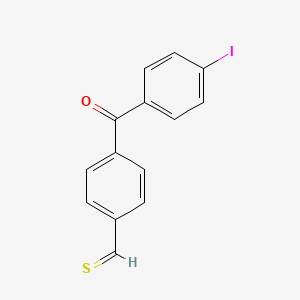
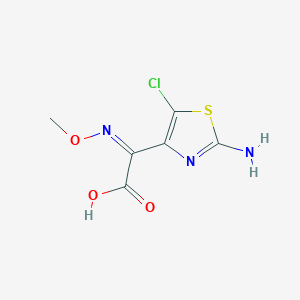
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)

